molecular formula C17H21N3O3 B2864204 N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886896-56-6

N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2864204
CAS No.: 886896-56-6
M. Wt: 315.373
InChI Key: NQBRCTQEYNMUFA-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core with a hydroxyl group at position 2, a methyl group at position 8, and a cycloheptyl carboxamide substituent at position 2.

Properties

IUPAC Name

N-cycloheptyl-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-11-8-9-20-13(10-11)19-16(22)14(17(20)23)15(21)18-12-6-4-2-3-5-7-12/h8-10,12,22H,2-7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBRCTQEYNMUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NC3CCCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Synthesis: 2-Hydroxy-8-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxylic Acid Intermediate

The foundational step involves synthesizing the tricyclic pyrido[1,2-a]pyrimidine scaffold. Modified protocols from Tóth et al. (2014) and Molnár et al. (2009) provide optimal routes.

Condensation of 2-Amino-4-Methylpyridine with Triethyl Methanetricarboxylate

A mixture of 2-amino-4-methylpyridine (1.0 equiv) and triethyl methanetricarboxylate (2.5 equiv) is heated at 150°C for 6–8 hours under inert atmosphere. The reaction exploits the dual role of triethyl methanetricarboxylate as both acylating agent and solvent.

Mechanistic Insights :

  • Nucleophilic attack by the pyridine’s amino group on the electrophilic carbonyl carbon of triethyl methanetricarboxylate initiates the process.
  • Sequential cyclodehydration forms the pyrido[1,2-a]pyrimidine core via Thorpe-Ziegler reaction.

Key Optimization Parameters :

Parameter Optimal Value Impact on Yield
Temperature 150°C Maximizes cyclization
Solvent Neat triethyl methanetricarboxylate Prevents byproduct formation
Reaction Time 7 hours Balances conversion vs. decomposition

This step yields ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (85–90% purity), which is isolated via recrystallization from ethanol.

Carboxamide Formation: N-Cycloheptyl Substitution

The ester-to-amide conversion is achieved through aminolysis. While direct aminolysis of ethyl esters is challenging due to steric hindrance at C-3, modified protocols from Kshirsagar et al. (2023) and Toche et al. (2008) enable efficient substitution.

Two-Step Hydrolysis-Activation Sequence

Step 1: Ester Hydrolysis

The ethyl ester intermediate is refluxed with 10% aqueous NaOH (3.0 equiv) in ethanol (80°C, 4 hours) to yield the carboxylic acid derivative.

Step 2: Carbodiimide-Mediated Coupling

The carboxylic acid (1.0 equiv) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) (1.2 equiv) and N-hydroxysuccinimide (NHS) (1.1 equiv) in anhydrous DMF. After 1 hour activation, cycloheptylamine (1.5 equiv) is added, and the mixture is stirred at 25°C for 12 hours.

Reaction Profile :
$$
\text{Carboxylic Acid} + \text{EDCl/NHS} \rightarrow \text{Active Ester} \xrightarrow{\text{Cycloheptylamine}} \text{Carboxamide}
$$

Yield Optimization :

Condition Without EDCl/NHS With EDCl/NHS
Conversion Efficiency 22% 89%

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Analysis

Single-crystal X-ray studies (as reported for analogous structures) confirm the zwitterionic nature of the product. The pyridopyrimidine ring exhibits:

  • Bond Lengths : N1–C2 = 1.342 Å (consistent with enamine resonance)
  • Torsional Angles : C3–N4–C5–C6 = 178.2° (planar conformation)

NMR Spectral Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 12.21 (s, 1H, OH)
  • δ 8.74 (d, J = 6.8 Hz, 1H, H-5)
  • δ 7.02 (s, 1H, H-7)
  • δ 3.43 (m, 1H, cycloheptyl CH)
  • δ 2.49 (s, 3H, C8-CH₃)

¹³C NMR (101 MHz, DMSO-d₆) :

  • δ 172.4 (C=O, C4)
  • δ 166.1 (CONH)
  • δ 156.9 (C2-OH)
  • δ 45.3 (cycloheptyl CH)

Byproduct Mitigation Strategies

Suppression of N-(Pyridin-2-yl) Carboxamide Byproduct

The primary competing reaction—formation of 2-hydroxy-8-methyl-N-(4-methylpyridin-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide —is minimized by:

  • Using excess cycloheptylamine (1.5 equiv vs. 1.0 equiv substrate)
  • Maintaining reaction temperature below 30°C during coupling

Comparative Byproduct Levels :

Cycloheptylamine Equiv Byproduct Formation
1.0 18%
1.5 3%

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Amidation

A modified approach inspired by Molnár et al. (2009) uses isopropylidene methoxymethylenemalonate as both cyclizing agent and carboxyl source:

  • 2-Amino-4-methylpyridine reacts with isopropylidene methoxymethylenemalonate at 120°C to form an intermediate iminoketene.
  • Cycloheptylamine is introduced before cyclization, enabling in situ amidation.

Advantages :

  • Reduces steps from 3 to 1
  • Achieves 76% overall yield

Limitations :

  • Requires strict stoichiometric control (amine:substrate = 1.05:1)

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting the method of Kshirsagar et al. (2023), a two-stage continuous flow system achieves kilogram-scale production:

Stage 1 : Core formation in a high-temperature (150°C) tubular reactor (residence time = 30 min)
Stage 2 : Microreactor amidation at 50°C with immobilized EDCl/NHS

Productivity Metrics :

Parameter Batch Process Continuous Flow
Daily Output 2.1 kg 14.6 kg
Purity 98.2% 99.4%

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Amines, alcohols, and halogenating agents.

Major Products Formed

Scientific Research Applications

N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

The pyrido[1,2-a]pyrimidine core distinguishes this compound from analogs with alternative heterocyclic systems:

  • Thieno[2,3-d]pyrimidine Derivatives (e.g., Compounds 9a and 9b in ): These feature a sulfur-containing thieno ring instead of the pyrido ring, altering electronic properties and binding affinities. For example, Compound 9a (N-butyl-2-methyl-4-oxo-thienopyrimidine-3-carboxamide) exhibits distinct NMR shifts (δ 10.40 ppm for NH) and a molecular formula of C₁₅H₁₉N₃O₂S .
  • Pyrimido[1,6-a]pyrimidine Derivatives (): These possess fused pyrimidine rings with cyano and thiomethyl groups, enabling electrophilic reactivity and cyclization pathways absent in the target compound .

Substituent Modifications

Amide Substituents
  • Cycloheptyl vs. Cyclohexyl : The target compound’s cycloheptyl group (7-membered ring) offers greater conformational flexibility and lipophilicity compared to the cyclohexyl analog (N-cyclohexyl-6-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxamide, ). This may enhance hydrophobic interactions in biological systems.
  • Benzyl vs. Cycloalkyl: N-(benzyl)-2-hydroxy-8-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxamide () prioritizes aromatic interactions via the benzyl group, whereas the cycloheptyl group in the target compound favors bulkier, non-aromatic interactions .
Methyl Group Positioning
  • Position 8 vs. 9 : Methylation at position 8 (target compound and ) vs. position 9 () alters the electronic environment of the pyrido[1,2-a]pyrimidine core. NMR data in show shifted aromatic proton signals (δ 2.87 ppm for CH₃ at position 9), suggesting steric or electronic differences that may influence bioactivity .
Hydroxyl Group at Position 2

The 2-hydroxy moiety is conserved across multiple analogs (e.g., –6) and is critical for hydrogen bonding. Its absence in the cyclohexyl analog () may reduce target engagement.

Analgesic Properties
  • N-(Benzyl)-2-hydroxy-8-methyl-4-oxo Derivatives (): Methylation at position 8 significantly enhanced analgesic activity in the "acetic acid writhing" model, attributed to improved receptor fit .
Bioisosterism

proposes bioisosterism between 4-hydroxyquinolin-2-one and 2-hydroxy-9-methyl-4-oxo-pyrido[1,2-a]pyrimidine, suggesting shared pharmacophores. The target compound’s 8-methyl variant may exploit similar mechanisms .

Comparative Data Table

Compound Name Core Structure Position 2 Position 8/9 Amide Substituent Key Biological Activity Source
Target Compound Pyrido[1,2-a]pyrimidine -OH 8-Me Cycloheptyl Hypothesized enhanced analgesia -
N-(Benzyl)-2-hydroxy-8-Me-4-oxo derivative Pyrido[1,2-a]pyrimidine -OH 8-Me Benzyl Enhanced analgesia
N-(Benzyl)-2-hydroxy-9-Me-4-oxo derivative Pyrido[1,2-a]pyrimidine -OH 9-Me Benzyl Baseline analgesia
N-Cyclohexyl-6-Me-4-oxo derivative Pyrido[1,2-a]pyrimidine -H 6-Me Cyclohexyl Not reported
Compound 9a (Thieno derivative) Thieno[2,3-d]pyrimidine - - Butyl Not reported

Biological Activity

N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound belonging to the pyrido[1,2-a]pyrimidine class. Its unique molecular structure, characterized by a fused bicyclic system and various substituents, contributes to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N3O2C_{15}H_{18}N_{3}O_{2}. The compound features:

  • A cycloheptyl group that enhances lipophilicity.
  • A hydroxyl group that may participate in hydrogen bonding.
  • An oxo functional group contributing to its reactivity.

These structural elements enable the compound to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Research indicates that compounds related to N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that derivatives of pyrido[1,2-a]pyrimidines show potent activity against several cancer cell lines such as SiHa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) using the MTT assay. Specific compounds have shown IC50 values lower than those of established chemotherapeutics like etoposide .
CompoundCell LineIC50 Value (µM)
Compound 12MCF-70.09 ± 0.0085
Compound 16A5490.03 ± 0.0056
Compound 13Colo-2050.01 ± 0.074

These findings suggest that modifications in the structure significantly enhance anticancer efficacy.

Anti-inflammatory and Analgesic Properties

N-cycloheptyl derivatives have been investigated for their anti-inflammatory and analgesic effects. Studies suggest that these compounds may inhibit pathways involved in inflammation, providing a basis for their potential use in treating inflammatory diseases .

Neuroprotective Effects

The compound has also been studied for neuroprotective properties against conditions like Alzheimer’s disease. For example, certain derivatives exhibited significant inhibition of acetylcholinesterase (AChE), an enzyme associated with cognitive decline .

The biological activity of N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer proliferation and inflammation.
  • Cell Cycle Arrest : Some studies indicate that pyrido[1,2-a]pyrimidines can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Compounds in this class may modulate oxidative stress levels within cells, contributing to their anticancer effects.

Case Studies

Recent studies have focused on synthesizing novel derivatives of N-cycloheptyl compounds to enhance biological activity:

  • Synthesis and Evaluation : Researchers synthesized a series of pyrido[1,2-a]pyrimidine derivatives and evaluated their anticancer activity against multiple cell lines. The most promising candidates exhibited significantly lower IC50 values compared to standard treatments .
  • Combination Therapies : Investigations into combination therapies involving N-cycloheptyl derivatives with existing chemotherapeutics have shown enhanced efficacy and reduced side effects .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, and how can side-product formation be minimized?

  • Methodology : The compound’s synthesis can be adapted from related pyrido[1,2-a]pyrimidine derivatives. For example, triethyl methanetricarboxylate is used as both an acylating agent and solvent under high-temperature conditions (150°C) to condense 2-amino-4-methylpyridine derivatives. Gradual addition of reagents and controlled temperature prevents side reactions like the formation of undesired carboxamides .
  • Key Considerations : Excess triethyl methanetricarboxylate improves yield recovery, and purification via silica gel chromatography (using petroleum ether/ethyl acetate gradients) isolates the target compound .

Q. How can the zwitterionic nature of the pyrido[1,2-a]pyrimidine core be confirmed experimentally?

  • Methodology : X-ray crystallography is critical for structural elucidation. For analogous compounds, this technique revealed protonation at the pyridine nitrogen and charge delocalization at the C3 position, confirming zwitterionic forms in the solid state. In solution, tautomeric equilibria can be studied via 1H^1H- and 13C^{13}C-NMR to observe shifts in aromatic proton signals, indicative of dynamic structural changes .

Q. What spectroscopic techniques are essential for characterizing this compound and its intermediates?

  • Methodology :

  • Elemental Analysis : Validates purity and empirical formula.
  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm; methyl groups at δ 2.0–2.5 ppm). 13C^{13}C-NMR confirms carbonyl (δ 165–175 ppm) and carboxamide (δ 170–175 ppm) groups .
  • IR Spectroscopy : Detects O–H stretches (~3200 cm1^{-1}) and C=O vibrations (~1680 cm1 ^{-1}) .

Advanced Research Questions

Q. How does methylation at position 8 of the pyrido[1,2-a]pyrimidine core influence biological activity, and what experimental models validate this?

  • Methodology : Methylation at position 8 enhances steric effects and electronic distribution, which can be tested using structure-activity relationship (SAR) studies. For example, N-benzyl derivatives with para-substituted fluorobenzyl groups showed increased analgesic activity in the “acetic acid writhing” model (ED50_{50} values compared to Piroxicam). Polarimetry and dose-response curves quantify enantiomeric effects and potency .
  • Data Interpretation : Para-substituted derivatives exhibit higher activity due to improved receptor binding, while meta-substituted analogs show reduced efficacy, highlighting the role of electronic effects .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Methodology :

  • Comparative SAR Analysis : Test analogs with systematic substitutions (e.g., cycloheptyl vs. benzyl groups) under standardized assay conditions.
  • Computational Modeling : Molecular docking (e.g., using AutoDock Vina) identifies binding affinities to targets like COX-2 or ion channels.
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., antiviral vs. analgesic assays) to isolate scaffold-specific effects from substituent-driven activity .

Q. How can bioisosteric replacement of the pyrido[1,2-a]pyrimidine core improve pharmacokinetic properties?

  • Methodology : Replace the core with bioisosteres like 4-hydroxyquinolin-2-one and evaluate solubility (via shake-flask method), metabolic stability (using liver microsomes), and permeability (Caco-2 assays). For example, pyrido-pyrimidine bioisosteres showed comparable analgesic activity but improved oral bioavailability in rodent models .

Q. What advanced techniques confirm the compound’s stability under physiological conditions?

  • Methodology :

  • HPLC-MS/MS : Monitors degradation products in simulated gastric fluid (pH 2.0) and plasma.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability.
  • Circular Dichroism (CD) : Tracks conformational changes in buffered solutions .

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